molecular formula C16H23N3O B3281242 (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone CAS No. 731832-24-9

(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone

Cat. No. B3281242
CAS RN: 731832-24-9
M. Wt: 273.37 g/mol
InChI Key: BXOFULNKGRWZLW-UHFFFAOYSA-N
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Description

The compound “(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone” is a complex organic molecule that contains a phenyl group, a piperazine ring, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a phenyl group (a six-membered carbon ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and a piperidine ring (a six-membered ring with one nitrogen atom). The methanone group indicates a carbonyl group (C=O) attached to a methane group (CH3) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenyl group, the piperazine ring, and the piperidine ring. The carbonyl group in the methanone could be a site for nucleophilic attack, leading to various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of nitrogen in the piperazine and piperidine rings could influence its solubility and reactivity .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could be interesting to explore its interactions with biological targets, given the presence of the phenylpiperazine and piperidine structures .

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-5,14,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOFULNKGRWZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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